Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
CAS No.: 16691-25-1
Cat. No.: VC21069610
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16691-25-1 |
---|---|
Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate |
Standard InChI | InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Standard InChI Key | IHWHTIPPAPNKLN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 |
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the oxadiazole family, characterized by its unique structure and diverse applications in medicinal chemistry and materials science. The compound is recognized for its potential biological activities, particularly in the field of pharmaceuticals.
Synthesis Methods
The synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate can be achieved through various methods, often involving the reaction of hydrazides with carboxylic acid derivatives under specific conditions. A notable method includes:
-
Condensation Reaction: Using alkyl hydrazides and glyoxylic esters as starting materials.
-
Cyclization: Following the condensation, a cyclization step is performed to form the oxadiazole ring.
This synthesis pathway has been optimized for better yields and purity while minimizing environmental impact .
Biological Activities
Research has demonstrated that compounds within the oxadiazole family exhibit a range of biological activities including:
-
Anticancer Properties: Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation .
-
Antimicrobial Activity: Some derivatives have been tested against various microbial strains, showing promising results.
Applications
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate has potential applications in:
-
Pharmaceuticals: As a precursor for drug development targeting various diseases.
-
Materials Science: In the development of new materials with specific electronic or optical properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume